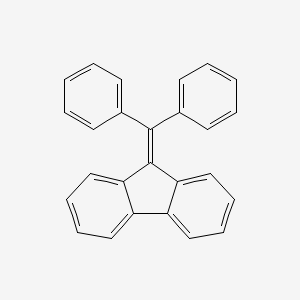

Benzhydrylidenefluorene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-benzhydrylidenefluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)26-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUOPWAERAISDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963740 | |

| Record name | 9-(Diphenylmethylidene)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4709-68-6 | |

| Record name | Fluorene, 9-(diphenylmethylene)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(Diphenylmethylidene)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzhydrylidenefluorene and Its Precursors

Strategies for Carbon-Carbon Bond Formation Leading to the Benzhydrylidene Moiety

The central challenge in synthesizing benzhydrylidenefluorene is the creation of the sterically hindered double bond connecting the fluorene (B118485) C9 position to the diphenylmethyl group. Olefination reactions are the most direct and widely employed methods for this transformation.

Olefination reactions provide a direct route to the target molecule by forming the C=C double bond from a carbonyl group, typically on fluorenone, and a suitable nucleophilic carbon species. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are the cornerstones of this approach.

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones. lumenlearning.com For this compound, the synthesis involves the reaction of fluoren-9-one with a phosphorus ylide derived from a diphenylmethyl precursor. The ylide, or phosphorane, is typically generated in two steps: first, the SN2 reaction of triphenylphosphine (B44618) with a diphenylmethyl halide (e.g., diphenylmethyl bromide) to form a phosphonium (B103445) salt, followed by deprotonation with a strong base like n-butyllithium (n-BuLi). masterorganicchemistry.com The resulting nucleophilic ylide attacks the electrophilic carbonyl carbon of fluorenone. This leads to a betaine (B1666868) intermediate which collapses to a four-membered oxaphosphetane ring. lumenlearning.com This ring subsequently fragments to yield the desired this compound and the highly stable triphenylphosphine oxide, the formation of which is a major driving force for the reaction. lumenlearning.com

The Horner-Wadsworth-Emmons (HWE) reaction is a significant modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides. wikipedia.org In the synthesis of this compound, a phosphonate (B1237965) ester such as diethyl diphenylmethylphosphonate is deprotonated with a base (e.g., NaH, NaOMe) to form the reactive carbanion. organic-chemistry.org This anion then reacts with fluoren-9-one in a manner analogous to the Wittig reaction. A key advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) ester, which simplifies the purification of the nonpolar alkene product compared to the often cumbersome removal of triphenylphosphine oxide. organic-chemistry.orgorgsyn.org The HWE reaction often provides excellent E-selectivity for the resulting alkene. organic-chemistry.org

| Reaction | Key Reagents | Typical Base | Byproduct | Key Advantages |

|---|---|---|---|---|

| Wittig Reaction | Fluoren-9-one, Diphenylmethyltriphenylphosphonium salt | n-Butyllithium (n-BuLi), NaNH₂ | Triphenylphosphine oxide (Ph₃P=O) | Widely applicable, reliable for many substrates. lumenlearning.com |

| Horner-Wadsworth-Emmons (HWE) Reaction | Fluoren-9-one, Diethyl diphenylmethylphosphonate | Sodium hydride (NaH), Sodium methoxide (B1231860) (NaOMe) | Diethyl phosphate | Water-soluble byproduct simplifies purification; carbanions are more nucleophilic. orgsyn.org |

While olefination directly forms the benzhydrylidene moiety, oxidative ring closure strategies are fundamental to constructing the fluorene core itself, which is the essential precursor (specifically, fluorenone) for the subsequent olefination. These methods typically involve the intramolecular formation of a C-C bond to create the five-membered ring of the fluorene system.

One prominent method is the palladium-catalyzed dehydrogenative cyclization of benzophenone (B1666685) derivatives to form fluorenones. acs.org This transformation involves a dual C-H functionalization process where a palladium catalyst, in the presence of an oxidant like silver(I) oxide (Ag₂O), facilitates an intramolecular coupling to forge the new carbon-carbon bond, yielding the planar fluorenone structure. acs.org The reaction proceeds through an electrophilic palladation directed by the carbonyl group, followed by a rate-determining intramolecular C-H cleavage and reductive elimination to give the fluorenone product. acs.org

Another powerful strategy is the palladium-catalyzed cyclocarbonylation of o-halobiaryls. organic-chemistry.org In this reaction, a 2-halobiphenyl derivative reacts with carbon monoxide in the presence of a palladium catalyst to afford fluoren-9-one. This method is highly efficient and tolerates a wide variety of substituents on the aromatic rings, making it a versatile route to functionalized fluorenone precursors. organic-chemistry.org

Intramolecular Friedel-Crafts acylation of 2-biphenylcarboxylic acids or their derivatives is a more classical approach. rsc.org Treatment with strong acids or Lewis acids promotes the cyclization of the carboxylic acid or acyl halide onto the adjacent phenyl ring to form the five-membered ketone ring of fluorenone.

Synthesis of Fluorene Core Derivatives Relevant to this compound

The properties of this compound can be tuned by introducing substituents onto the fluorene skeleton. This requires robust methods for preparing functionalized fluorene intermediates, particularly at the C9 position and on the aromatic rings.

The C9 position of fluorene is notable for its acidity, which allows for straightforward derivatization. researchgate.net The synthesis of 9,9-disubstituted fluorenes is crucial as these compounds are common starting points for more complex structures.

A primary method for preparing 9,9-dialkylfluorenes is the alkylation of fluorene under basic conditions. aau.edu.et Treatment of fluorene with a strong base, such as potassium hydroxide (B78521) (KOH) or n-butyllithium, generates the fluorenyl anion. aau.edu.etresearchgate.net This potent nucleophile can then react with two equivalents of an electrophile, such as an alkyl halide (e.g., methyl iodide), to yield the 9,9-dialkylated product. researchgate.net Phase-transfer catalysis, using a two-phase system like toluene (B28343) and aqueous NaOH with a catalyst, is another effective method for this alkylation. aau.edu.et

| Starting Material | Base | Electrophile | Solvent/Conditions | Product | Yield |

|---|---|---|---|---|---|

| Fluorene | KOH | CH₃I | DMSO, rt, 20 h | 9,9-Dimethyl-9H-fluorene | 93% |

| Fluorene | NaOCH₃ | (CH₂O)n | DMSO/CH₃OH, 0 °C, 1 h | 9,9-Bis(hydroxymethyl)-9H-fluorene | 55% |

| Fluorene | KOH | 2-(Bromomethyl)pyridine | Toluene/Water, 60 °C, 10 h | 9,9-Bis[(pyridin-2-yl)methyl]-9H-fluorene | 43% |

More advanced techniques for synthesizing 9,9-disubstituted fluorenes have been developed using palladium catalysis. For example, 9,9-disubstituted fluorenes can be synthesized from 2-iodobiphenyls and α-diazoesters through a tandem palladium-catalyzed C(sp²)-H activation and carbenoid insertion sequence. labxing.com Direct C-H arylation of 9-arylfluorenes provides an efficient route to 9,9-diarylfluorenes, which offer enhanced thermal and morphological stability compared to their alkylated counterparts. researchgate.net

Introducing functional groups onto the aromatic rings of the fluorene core (e.g., at the 2, 7, 3, or 6 positions) allows for the synthesis of this compound derivatives with tailored electronic and photophysical properties.

Transition metal-catalyzed cross-coupling reactions are paramount for this purpose. The Suzuki-Miyaura coupling is frequently used to attach aryl or vinyl groups to a halogenated fluorene core, such as 2,7-dibromofluorene. acs.org This reaction involves a palladium catalyst and a base to couple the brominated positions with an appropriate boronic acid or ester. Similarly, Buchwald-Hartwig amination can be used to install aryl-amine functionalities, which are useful for electronic applications. acs.org

Recent innovations include the development of "clickable" fluorene derivatives. For instance, azide-functionalized bromofluorene carbaldehydes have been synthesized, which can undergo highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with a variety of alkynes to attach complex moieties. beilstein-journals.org Furthermore, electrochemical post-functionalization offers a mild method for introducing groups like phosphonates onto pre-formed fluorene-containing polymers, a technique with potential application to small molecule synthesis. acs.org

Advanced Synthetic Techniques for this compound

Modern organic synthesis has introduced several advanced techniques that streamline the construction of complex molecules like this compound and its derivatives, often with improved efficiency and atom economy.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes, avoiding the need for pre-functionalized substrates like organohalides. researchgate.netresearchgate.net This strategy has been applied to the synthesis of fluorenes via intramolecular C(sp²)-H activation of 2-arylbenzyl chlorides at room temperature. researchgate.net These reactions can construct the fluorene core efficiently and with high yields.

Cascade reactions , where multiple bond-forming events occur in a single pot, offer a highly efficient approach to complex molecular architectures. A denitrogenative palladium-catalyzed cascade has been developed for the modular and regioselective synthesis of polysubstituted fluorenes. rsc.org This process uses a hydrazone as both a directing group and a methylene (B1212753) synthon to assemble the fluorene core from aryl iodides and 2-bromoarylaldehyde hydrazones in a tandem sequence. rsc.org

Photoredox catalysis provides access to radical-mediated transformations under mild conditions. This has been applied to the synthesis of fluorenones via the deoxygenative radical cyclization of biarylcarboxylic acids, using light and an inexpensive deoxygenating reagent to trigger the key intramolecular acyl radical coupling. organic-chemistry.org This method avoids the harsh conditions often associated with classical cyclizations.

Multistep Reaction Pathways and Efficiency Optimization

The synthesis of complex organic molecules like this compound often involves a series of chemical transformations. nih.gov Optimizing these multistep pathways is crucial for improving yield, reducing waste, and ensuring the economic viability of the process. whiterose.ac.uk

A common route to this compound involves the Wittig reaction, a widely used method for forming alkenes. In this approach, a phosphonium ylide derived from fluorene reacts with benzophenone. The efficiency of this pathway can be influenced by several factors, including the choice of base, solvent, and reaction temperature.

Another prominent synthetic route is the McMurry reaction, which involves the reductive coupling of two ketone molecules, in this case, two equivalents of benzophenone, to form an alkene. While effective, this method often requires stringent anhydrous and oxygen-free conditions due to the use of low-valent titanium reagents.

Flow chemistry is emerging as a powerful tool for optimizing multistep syntheses. whiterose.ac.ukchemrxiv.org By conducting reactions in a continuous flow system, it is possible to achieve better control over reaction parameters, leading to higher yields and purity. whiterose.ac.uk Automated flow synthesis platforms can rapidly screen various conditions, such as temperature, residence time, and reagent stoichiometry, to identify the optimal parameters for each step in the reaction sequence. mit.edu This approach, combined with real-time analysis, allows for data-rich experimentation and the application of optimization algorithms to fine-tune the process. whiterose.ac.ukmit.edu

The integration of reaction and purification steps, known as telescoping, can further enhance efficiency by minimizing intermediate handling and solvent usage. whiterose.ac.ukd-nb.info This is particularly advantageous in multistep processes where the isolation of each intermediate can be time-consuming and lead to material loss. d-nb.info

A key aspect of efficiency optimization is the development of sustainable synthetic methods. This includes the use of greener solvents and reagents with high atom economy. whiterose.ac.uk For instance, catalytic methods that can operate under mild conditions are preferred over stoichiometric reactions that generate large amounts of waste.

The table below summarizes some of the key parameters and their impact on the efficiency of this compound synthesis.

| Parameter | Effect on Efficiency | Optimization Strategies |

| Reaction Time | Influences conversion and byproduct formation | Optimization through kinetic studies and flow chemistry |

| Temperature | Affects reaction rate and selectivity | Precise control using automated reactors |

| Solvent | Impacts solubility, reactivity, and work-up | Selection of green and efficient solvents |

| Catalyst | Can significantly increase reaction rate and selectivity | Screening for highly active and selective catalysts |

| Stoichiometry | Affects yield and purity | Optimization through design of experiments (DoE) |

Stereoselective Synthesis Considerations for Related Structures

Stereoselective synthesis refers to a chemical reaction or a sequence of reactions that preferentially results in the formation of one stereoisomer over others. iupac.org While this compound itself does not possess a chiral center, the principles of stereoselective synthesis are highly relevant for the synthesis of its derivatives and related structures that may contain stereogenic elements. rsc.org

The synthesis of all-carbon tetrasubstituted alkenes, a structural motif present in this compound, presents a significant challenge in terms of stereocontrol. rsc.org The high steric hindrance around the double bond makes it difficult to control the E/Z geometry. rsc.org

For derivatives of this compound that incorporate chiral centers, enantioselective or diastereoselective synthetic methods are required. For example, if a substituent on one of the phenyl rings or the fluorene nucleus creates a stereocenter, its configuration must be controlled during the synthesis.

Several strategies can be employed to achieve stereoselectivity:

Chiral Catalysts: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can induce asymmetry in the product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Substrate Control: The inherent chirality of a starting material can be used to control the formation of new stereocenters.

Recent advancements in synthetic methodology have provided new tools for the stereoselective synthesis of complex molecules. rsc.org These include novel catalytic systems and multicomponent reactions that allow for the construction of multiple stereocenters in a single step. rsc.org

The development of stereoselective routes to this compound analogs is crucial for applications where specific spatial arrangements of atoms are required, such as in chiral materials for optoelectronics or as ligands in asymmetric catalysis.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by providing efficient and selective pathways to a wide range of molecules. nih.govmdpi.comrsc.org In the context of this compound synthesis, catalytic methods can offer significant advantages over traditional stoichiometric reactions. lookchem.com

One of the key applications of catalysis in this area is in the development of more sustainable and atom-economical processes. For instance, transition metal-catalyzed cross-coupling reactions can be used to construct the carbon-carbon bonds of the this compound framework.

A notable example is the use of a boron trifluoride catalyst in the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides to produce functionalized fluorene derivatives. thieme-connect.de This reaction proceeds in excellent yield and demonstrates the potential of Lewis acid catalysis in this field. thieme-connect.de

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive for industrial applications due to their ease of separation and recyclability. nih.govrsc.org For example, a solid-supported catalyst could be used in a flow reactor for the continuous production of this compound, minimizing waste and simplifying the purification process. whiterose.ac.uk

The table below highlights some catalytic approaches that could be relevant to the synthesis of this compound and its precursors.

| Catalyst Type | Potential Application | Advantages |

| Lewis Acids (e.g., BF3·OEt2) | Friedel-Crafts type reactions, cyclizations | Mild reaction conditions, high yields |

| Transition Metals (e.g., Pd, Ni, Fe) | Cross-coupling reactions (e.g., Suzuki, Heck) | High efficiency and selectivity |

| Heterogeneous Catalysts | Continuous flow synthesis | Ease of separation, reusability |

| Organocatalysts | Metal-free synthesis | Avoids heavy metal contamination |

Recent research has also explored the use of nickel catalysts for the conversion of aryl halides to phenols using nitrous oxide as an oxygen source. nih.gov While not directly applied to this compound, this demonstrates the ongoing development of novel catalytic methods for C-O bond formation, which could be adapted for the synthesis of oxygen-containing derivatives. nih.gov

Scale-up Methodologies for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. rsc.org A robust and scalable process is essential to ensure consistent product quality, safety, and economic feasibility.

One of the primary considerations in scaling up a chemical process is the management of heat transfer. Reactions that are easily controlled in a small flask can become highly exothermic and difficult to manage in a large reactor. Continuous flow reactors offer significant advantages in this regard, as their high surface-area-to-volume ratio allows for efficient heat exchange. whiterose.ac.uk

The choice of equipment is also critical. The materials of construction must be compatible with the reactants, solvents, and catalysts used in the process. For reactions involving corrosive reagents, specialized alloys or glass-lined reactors may be necessary.

Automation and process control are key to ensuring a reproducible and safe manufacturing process. nih.gov Online monitoring of critical process parameters, such as temperature, pressure, and reactant concentrations, allows for real-time adjustments to maintain optimal conditions. nih.gov

The development of a scalable purification method is another important aspect. Techniques such as crystallization, distillation, and chromatography must be optimized for large-scale operation. The use of continuous purification methods can be particularly advantageous in an industrial setting.

A systematic approach to process development, often involving pilot plant studies, is necessary to identify and address potential scale-up issues before committing to full-scale production. rsc.org This allows for the refinement of the process and the validation of the chosen equipment and control strategies. rsc.org

The table below outlines key considerations for the scale-up of this compound production.

| Factor | Challenge | Scale-up Strategy |

| Heat Transfer | Exothermic reactions can be difficult to control | Use of continuous flow reactors, efficient cooling systems |

| Mass Transfer | Inefficient mixing can lead to poor yields | Optimization of agitation, use of static mixers |

| Reaction Kinetics | Changes in concentration and temperature can affect the reaction rate | Detailed kinetic modeling, precise process control |

| Purification | Isolation of the product from a large volume of solvent | Development of scalable crystallization or chromatographic methods |

| Safety | Handling of hazardous materials on a large scale | Implementation of robust safety protocols and engineering controls |

Reactivity and Reaction Mechanisms of Benzhydrylidenefluorene

Mechanistic Studies of Oxidation Reactions Involving Benzhydrylidenefluorene

The oxidation of this compound has been a subject of interest, particularly in the context of forming novel polymeric materials with interesting electrochemical properties. The mechanisms underlying these oxidation reactions, especially anodic oxidation, reveal the formation of reactive intermediates that drive the polymerization process.

Anodic Oxidation Pathways of this compound

The anodic oxidation of this compound is a key process for the synthesis of a new poly(9,9-disubstituted fluorene). researchgate.net This polymerization process leads to a polymer that possesses three reversible redox states, indicating its potential for applications in electronic and optoelectronic devices. researchgate.net The general mechanism of direct anodic oxidation of organic compounds involves either the transfer of an electron directly from the organic molecule to the anode or mediated oxidation by electrogenerated reactive species. researchgate.netsci-hub.se In the case of this compound, its anodic oxidation leads to the formation of insoluble electroactive films. researchgate.net

Electrochemical advanced oxidation processes (EAOPs) are a class of methods that utilize electrochemically generated reactive oxygen species, primarily hydroxyl radicals, to degrade pollutants. mdpi.com While not directly studying this compound, these studies provide a framework for understanding the powerful oxidizing environments that can be created electrochemically. sci-hub.semdpi.com The choice of anode material is crucial in these processes, with boron-doped diamond (BDD) electrodes being particularly effective due to their high chemical stability and wide potential window. mdpi.comub.edu

The anodic oxidation of similar aromatic compounds, such as 4,6-dimethyldibenzothiophene, has been shown to proceed via direct electron transfer, forming sulfoxides and sulfones. ub.edu The reaction pathway can be influenced by the presence of water and the nature of the solvent. ub.edu While this compound lacks sulfur, the principle of direct electron transfer to form radical cations, which then undergo further reactions, is a relevant parallel. The polymerization of this compound is a notable outcome of its anodic oxidation. researchgate.net

Role of Intermediates in Oxidation Processes

During the anodic oxidation of this compound, the formation of soluble oxidized oligomeric intermediates has been detected. researchgate.net These intermediates are crucial as they are believed to participate in the polymerization mechanism, leading to the growth of the polymer chain. researchgate.net The detection of these soluble species provides insight into the stepwise nature of the electropolymerization process.

In broader contexts of organic oxidation reactions, the role of intermediates is well-established. For instance, in the oxidation of 1,1,2-trifluoroethene by OH radicals, various radical intermediates are formed, and their thermochemistry has been studied computationally. nih.gov While the specific intermediates in this compound oxidation will differ, the principle of forming transient, reactive species that dictate the final product distribution is a common theme.

Carbene intermediates have also been proposed in the formation of 9,9'-bifluorenylidene, a related compound, although the exact mechanism of carbene formation in these instances is not fully detailed. researchgate.net

Cyclization and Rearrangement Mechanisms of this compound Systems

While specific studies on the cyclization and rearrangement of this compound itself are not prevalent in the provided results, general principles of these reaction types in related systems can be considered. Cyclization reactions are fundamental in organic synthesis for constructing ring systems. mdpi.commdpi.com These reactions can be triggered by various means, including catalysis and post-synthetic modification. mdpi.com For instance, intramolecular Povarov reactions have been used to create quinoline-based covalent organic frameworks. mdpi.com

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. numberanalytics.commasterorganicchemistry.com These are common in carbocation chemistry, where a less stable carbocation can rearrange to a more stable one via hydride or alkyl shifts. masterorganicchemistry.commsu.edu The Pinacol rearrangement is a classic example involving the transformation of a 1,2-diol to a carbonyl compound under acidic conditions. msu.edu While this compound is not a diol, the concept of structural reorganization to achieve greater stability is a core principle in organic reaction mechanisms.

A type II nitroso-ene cyclization has been developed to construct morphan derivatives, demonstrating a stepwise mechanism involving diradical or zwitterionic intermediates. pku.edu.cn This highlights how complex cyclic systems can be assembled through carefully designed intramolecular reactions.

Electrophilic and Nucleophilic Reaction Pathways of this compound

The reactivity of this compound is also characterized by its participation in electrophilic and nucleophilic reactions, which are fundamental to forming new carbon-carbon bonds and introducing functional groups.

Carbon-Carbon Bond Forming Reactions from this compound

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. alevelchemistry.co.ukrsc.org These reactions often involve the interaction of a nucleophile (an electron-rich species) with an electrophile (an electron-poor species). alevelchemistry.co.uk While specific examples of using this compound as a starting material for C-C bond formation are not detailed in the provided search results, its structure suggests potential reactivity. The fluorene (B118485) unit can be functionalized, and the exocyclic double bond could potentially participate in addition reactions.

The electrochemical reduction of CO2 to hydrocarbons on copper-based electrodes highlights the importance of C-C bond formation in energy storage applications. mdpi.com This process involves the coupling of CO and CHO intermediates. mdpi.com While a different system, it underscores the ongoing research into novel methods for creating carbon-carbon bonds.

Polymerization Mechanisms Involving this compound-Based Monomers

Monomers incorporating the this compound or analogous 9,9-bis(aryl)fluorene structure are primarily used in polycondensation reactions to synthesize high-performance polymers, most notably polyimides. The large, non-planar "cardo" structure imparted by the fluorene unit helps to disrupt chain packing, which can enhance the solubility and processability of the resulting polymers without significantly compromising their high thermal stability. mdpi.comsemanticscholar.org

The synthesis of polyimides from this compound-based monomers typically follows the classical two-step polycondensation method. vt.edusemanticscholar.org This process involves the reaction of a diamine with a dianhydride in a polar aprotic solvent. The this compound moiety can be incorporated into either the diamine or the dianhydride monomer.

Step 1: Poly(amic acid) Formation

The first step is the formation of a soluble poly(amic acid) (PAA) precursor at or below room temperature. vt.edu This reaction is a nucleophilic acyl substitution where the amine groups of the diamine monomer attack the carbonyl carbons of the dianhydride monomer. vt.edu This leads to the opening of the anhydride (B1165640) ring and the formation of an amide linkage and a carboxylic acid group in the polymer backbone. researchgate.net The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). mdpi.comvt.edu

A representative reaction involves the polycondensation of a fluorene-containing dianhydride, such as 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (FDAn), with an aromatic diamine. mdpi.comsemanticscholar.org The reaction proceeds as follows:

The diamine is dissolved in the solvent under an inert atmosphere (e.g., nitrogen). mdpi.com

The dianhydride is then added to the solution, and the mixture is stirred, leading to a significant increase in viscosity as the PAA chain grows. mdpi.comsemanticscholar.org

Step 2: Imidization

The second step is the conversion of the PAA precursor into the final polyimide through cyclodehydration (imidization). This process forms the stable five-membered imide ring and releases water as a byproduct. vt.edu Imidization can be achieved through two primary methods:

Thermal Imidization: The PAA solution is cast into a film and then heated in stages at elevated temperatures, often up to 300°C or higher. vt.edukpi.ua This thermal treatment provides the energy required for the cyclization reaction.

Chemical Imidization: This method is performed at lower temperatures by adding a dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine (B92270) or triethylamine, to the PAA solution. vt.edu The resulting polyimide often precipitates from the solution. vt.edu

The bulky fluorene group in monomers like 9,9-bis[4-(4-aminobenzamide)phenyl]fluorene (FDAADA) enhances the solubility of both the PAA precursor and the final polyimide, making solution-based processing more feasible. mdpi.comsemanticscholar.org

Table 1: Monomers and Reaction Conditions for Polyimide Synthesis

| Dianhydride Monomer | Diamine Monomer | Solvent | Polymerization Conditions | Resulting Polymer |

| 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (FDAn) mdpi.comsemanticscholar.org | 9,9-bis[4-(4-aminobenzamide)phenyl]fluorene (FDAADA) mdpi.comsemanticscholar.org | DMAc mdpi.comsemanticscholar.org | Stirring at room temperature to form poly(amic acid), followed by thermal or chemical imidization. mdpi.comsemanticscholar.orgvt.edu | FLPI-1 (FDAn-FDAADA) mdpi.com |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) kpi.uamdpi.com | 2,2'-Bis(trifluoromethyl)benzidine mdpi.com | NMP | Reaction at room temperature followed by heating to form poly(amic acid), then thermal imidization. kpi.uamdpi.com | Fluorinated Polyimide kpi.ua |

Polymers containing the this compound moiety can be crosslinked to form robust three-dimensional networks, which further enhances their thermal stability, chemical resistance, and mechanical properties. semanticscholar.orgmdpi.com The crosslinking does not typically involve the fluorene group itself, which is relatively inert. Instead, crosslinking is achieved by incorporating reactive functional groups into the monomers or by using external crosslinking agents. semanticscholar.orgmdpi.com

Mechanisms of Crosslinking:

Reaction with External Crosslinkers: A common method involves adding a multifunctional crosslinking agent to the poly(amic acid) solution before the imidization step. For instance, trifunctional epoxy compounds can react with the carboxylic acid groups of the PAA chains. mdpi.com When heated, these reactions create covalent bonds between polymer chains, forming a network structure concurrently with the imidization process. mdpi.com This approach results in a crosslinked polyimide that is insoluble and possesses a higher glass transition temperature (Tg) compared to its linear counterpart. mdpi.com

Incorporation of Crosslinkable Moieties: Thermally reactive groups can be designed into the polymer backbone or as end-caps on the polymer chains. semanticscholar.org Moieties such as phenylethynyl or benzophenone (B1666685) can be incorporated into the dianhydride or diamine monomers. semanticscholar.org Upon heating to high temperatures (e.g., >300°C), these groups undergo thermal reactions to form new covalent bonds between the polymer chains, leading to a highly crosslinked, stable network. semanticscholar.orgrsc.org This method is effective in reducing properties like the coefficient of thermal expansion. semanticscholar.org

Diamine-Induced Crosslinking: Existing polyimide films can be crosslinked through surface modification. By treating a polyimide film with a solution of a diamine, the nucleophilic amine groups can attack the electrophilic carbonyl centers of the imide rings. mdpi.com This reaction opens the imide ring and forms stable amide crosslinks between adjacent polymer chains, which can improve gas separation properties by tightening the polymer matrix. mdpi.com

The presence of the bulky this compound unit within these networks serves to create significant free volume due to inefficient chain packing. While crosslinking tightens the network and restricts chain mobility, the inherent bulkiness of the fluorene group ensures that the resulting material maintains a degree of microporosity, a desirable trait for applications like gas separation membranes. mdpi.com

Table 2: Comparison of Linear and Crosslinked Polyimide Properties

| Polymer System | Crosslinking Method | Key Property Change | Reference |

| 6FDA-ODA Polyimide | Addition of trifunctional epoxide | Glass Transition Temperature (Tg) increased from 217 °C (linear) to 339 °C (crosslinked). mdpi.com | mdpi.com |

| Matrimid® Polyimide | Surface treatment with diamines | Increased gas selectivity (e.g., for H₂/CH₄) due to tightening of polymer chains. mdpi.com | mdpi.com |

| Polyimide with diphenylethynylene moiety | Thermal reaction of main-chain groups | Reduced Coefficient of Volumetric Thermal Expansion (CVE). semanticscholar.org | semanticscholar.org |

Spectroscopic Characterization Methodologies for Benzhydrylidenefluorene and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are instrumental in identifying functional groups and providing a unique "fingerprint" for a given compound. rsc.org

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). Specific functional groups absorb at characteristic frequencies, making FTIR an invaluable tool for identifying the structural components of a molecule.

Key vibrational modes expected in the FTIR spectrum of benzhydrylidenefluorene include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fluorene (B118485) and phenyl rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

C=C Stretching (Exocyclic): The stretching vibration of the central double bond connecting the fluorene and benzhydrylidene moieties is a key feature, though its exact position can be influenced by conjugation and steric effects.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens are characteristic and appear in the 900-675 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

Table 1: Illustrative FTIR Vibrational Frequencies for Aromatic and Alkene Moieties relevant to this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Stretch (Exocyclic Alkene) | 1680 - 1620 | Variable |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium to Strong |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Variable |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

This table provides typical ranges for the indicated functional groups and is intended for illustrative purposes.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. ekt.gr When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule. The resulting Raman spectrum provides a detailed molecular fingerprint. researchgate.net

A key advantage of Raman spectroscopy is that non-polar bonds, which often give weak signals in FTIR, can produce strong Raman signals. For this compound, the C=C bonds of the aromatic systems and the central exocyclic double bond are expected to be strong Raman scatterers. The high degree of conjugation in the molecule would likely lead to a resonance enhancement of the Raman signals when an appropriate laser excitation wavelength is used.

While a specific Raman spectrum for this compound is noted in the SpectraBase database, the detailed spectral data is not publicly accessible. nih.gov However, studies on fluorene and its derivatives provide insight into the expected Raman fingerprint. ekt.grresearchgate.net The spectrum would be characterized by:

Ring Breathing Modes: Collective vibrations of the aromatic rings that give rise to intense bands.

C=C Stretching Vibrations: Strong signals corresponding to the stretching of the numerous C=C bonds in the conjugated system.

C-H Bending and Stretching Modes: Vibrations involving the aromatic C-H bonds.

The unique pattern of Raman shifts and their relative intensities serves as a highly specific identifier for the molecule.

Table 2: Example of Characteristic Raman Shifts for Fluorene.

| Raman Shift (cm⁻¹) | Assignment |

| ~1615 | Aromatic C=C Stretch |

| ~1580 | Aromatic C=C Stretch |

| ~1450 | CH₂ Scissoring |

| ~1340 | Aromatic C-C Stretch |

| ~1010 | Aromatic Ring Breathing |

Data is based on typical values for the fluorene moiety and serves as an illustrative example.

Electronic Spectroscopy Investigations

Electronic spectroscopy provides valuable insights into the electronic structure and photophysical properties of this compound and its derivatives. These techniques probe the transitions between different electronic energy levels within the molecule upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for characterizing the electronic transitions in conjugated organic molecules like this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are important parameters obtained from a UV-Vis spectrum.

The extended π-conjugation in this compound, arising from the fluorene moiety and the exocyclic double bond connecting to the two phenyl rings, is expected to result in strong absorption in the UV region. The precise λmax values are influenced by the extent of conjugation and the presence of substituent groups. For comparison, the parent fluorene molecule exhibits absorption maxima at approximately 265, 290, and 301 nm. The introduction of the benzhydrylidene group extends the conjugation, which typically leads to a bathochromic (red) shift in the absorption spectrum, meaning the λmax values will be at longer wavelengths compared to fluorene.

A representative, though not identical, compound, 9H-Fluoren-9-one, shows a UV-Vis spectrum with distinct absorption bands nist.govresearchgate.netnih.gov. The absorption spectrum of this compound would be expected to differ due to the different exocyclic group, which significantly alters the electronic structure of the chromophore.

Table 1: Illustrative UV-Vis Absorption Data for Related Fluorene Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Fluorene | Hexane | 265, 290, 301 | 19000, 4000, 5000 | General textbook data |

| 9-Fluorenone | Ethanol | 254, 292, 303 | ~25000, ~4000, ~3500 | Inferred from spectral data |

Note: This table provides representative data for related compounds to illustrate the typical absorption ranges and intensities.

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy is a powerful tool to investigate the emissive properties of molecules. Upon excitation with light of a suitable wavelength, a molecule can be promoted to an excited electronic state. The subsequent decay from the first excited singlet state (S₁) to the ground state (S₀) with the emission of a photon is known as fluorescence. Key parameters obtained from fluorescence spectroscopy include the emission wavelength (λem), quantum yield (Φf), and fluorescence lifetime (τ).

Fluorene and its derivatives are well-known for their strong blue fluorescence, making them important materials in organic light-emitting diodes (OLEDs) and fluorescent probes rsc.orgrsc.org. The rigid, planar structure of the fluorene core contributes to high fluorescence quantum yields by reducing non-radiative decay pathways nih.gov.

The introduction of the benzhydrylidene group and other substituents can significantly modulate the luminescence properties of the fluorene core. These modifications can alter the energy of the HOMO and LUMO levels, thereby tuning the emission color. Furthermore, substituents can influence the fluorescence quantum yield. For instance, electron-donating or electron-withdrawing groups can introduce intramolecular charge transfer (ICT) character into the excited state, which can affect both the emission wavelength and the quantum yield rsc.org. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed bjraylight.comresearchgate.net.

While specific fluorescence data for this compound is not available in the provided search results, studies on other fluorene derivatives provide insights into their potential luminescent behavior. For example, carbazole (B46965)/fluorene-substituted 5-phenyl-2,2'-bipyridine fluorophores have been shown to exhibit high fluorescence quantum yields, up to 0.99, and large Stokes shifts rsc.org. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, is an important characteristic of a fluorescent molecule.

Table 2: Representative Fluorescence Data for Substituted Fluorene Derivatives

| Derivative Type | Emission Color | Quantum Yield (Φf) | Key Features | Reference |

| Carbazole/fluorene-substituted bipyridines | Blue to Green | Up to 0.99 | High quantum yields, large Stokes shifts | rsc.org |

| Polyfluorene derivative with Europium ions | Red | Not specified | Polymer-to-Eu³⁺ energy transfer | rsc.org |

Note: This table presents data for various fluorene derivatives to illustrate the range of luminescence properties achievable through substitution.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which causes the molecule to ionize and fragment in a reproducible manner ruc.dkresearchgate.net.

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺·) corresponding to its molecular weight. Due to the highly conjugated and aromatic nature of the molecule, the molecular ion is expected to be relatively stable.

The fragmentation pattern will be dictated by the cleavage of the weakest bonds and the formation of stable fragments. Based on the structures of related compounds, several fragmentation pathways can be anticipated:

Loss of a Phenyl Group: Cleavage of the bond between one of the phenyl rings and the exocyclic carbon could lead to the formation of a [M - C₆H₅]⁺ ion.

Fluorenyl Cation: Fragmentation could lead to the formation of a stable fluorenyl cation or a derivative thereof.

Rearrangements: Complex rearrangements, which are common in the fragmentation of aromatic hydrocarbons, may also occur.

While a mass spectrum for this compound was not found, the NIST WebBook provides mass spectra for related compounds such as 9-(9H-fluoren-9-ylidene)-9H-fluorene and 9-phenyl-9H-fluorene nist.govnih.gov. The fragmentation of 9-phenyl-9H-fluorene, for instance, shows a strong molecular ion peak and fragments corresponding to the loss of a phenyl group and subsequent rearrangements nih.gov. Similarly, the mass spectrum of fluorene itself shows a dominant molecular ion peak, indicating the stability of the fluorene core researchgate.net. The fragmentation of 9-methylene-9H-fluorene also provides insights into the behavior of the exocyclic double bond upon ionization researchgate.net.

Table 3: Prominent Ions in the Mass Spectra of Related Fluorene Compounds

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |

| 9-Phenyl-9H-fluorene | 242 (base peak) | 241, 239 | nih.gov |

| 9-(9H-Fluoren-9-ylidene)-9H-fluorene | 330 (base peak) | 329, 328, 165 | nist.gov |

| Fluorene | 166 (base peak) | 165, 164, 139 | researchgate.net |

Note: This table provides data from the mass spectra of related compounds to infer the likely fragmentation behavior of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material ipfdd.dekratos.com. XPS is a powerful tool for the characterization of thin films and surfaces of organic materials azooptics.comatomfair.comuic.edu.

In the context of this compound and its derivatives, XPS could be employed to analyze the surface of thin films or self-assembled monolayers (SAMs) of these materials on various substrates. This would be particularly relevant for applications in organic electronics, where the surface and interface properties play a crucial role in device performance researchgate.net.

An XPS analysis of a this compound film would provide the following information:

Elemental Composition: The survey spectrum would confirm the presence of carbon and identify any other elements present on the surface, including potential contaminants.

Chemical State Analysis: High-resolution spectra of the C 1s region would allow for the deconvolution of peaks corresponding to carbon atoms in different chemical environments. For instance, the sp² hybridized carbons of the aromatic rings would have a different binding energy than any sp³ hybridized carbons or carbons bonded to heteroatoms in derivatives.

Surface Purity and Contamination: XPS can detect adventitious carbon and other surface contaminants that may be present on the film.

Film Thickness and Orientation: For very thin films, angle-resolved XPS (ARXPS) can be used to non-destructively probe the depth profile of the elemental composition and potentially provide information about the orientation of the molecules on the surface kratos.comipfdd.de.

While no specific XPS studies on this compound were identified in the search results, the literature contains numerous examples of XPS being used to characterize thin films of other organic and polymeric materials, including fluorene-based systems uic.eduresearchgate.net. These studies demonstrate the utility of XPS in confirming the successful deposition of organic layers, assessing their chemical integrity, and investigating their interaction with the underlying substrate uic.eduresearchgate.net.

Table 4: Potential Applications of XPS in the Analysis of this compound Films

| XPS Measurement | Information Obtained | Relevance |

| Survey Scan | Elemental composition of the surface | Verification of material presence and detection of impurities. |

| High-Resolution C 1s Scan | Chemical states of carbon (e.g., C-C, C=C) | Confirmation of molecular structure and chemical integrity. |

| Angle-Resolved XPS (ARXPS) | Elemental depth profile in the near-surface region | Determination of film thickness and molecular orientation on a substrate. |

Theoretical and Computational Studies on Benzhydrylidenefluorene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like Benzhydrylidenefluorene. These methods provide insights into the distribution of electrons, orbital energies, and electronic transitions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. worldscientific.comscispace.com It is widely used to optimize molecular geometries and calculate various molecular properties. worldscientific.com For fluorene (B118485) and its derivatives, DFT calculations, often using protocols like B3LYP/6-31G(d,p), have been employed to study the effects of substituents on their electronic and structural properties. worldscientific.com

DFT studies reveal that the introduction of different functional groups to the fluorene core can significantly alter its electronic characteristics. For instance, the presence of electron-withdrawing groups can lead to a decrease in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which in turn affects the molecule's stability and reactivity. worldscientific.com While specific DFT data for the parent this compound is not detailed in the provided search results, studies on related fluorene derivatives provide a framework for understanding its likely electronic behavior. The planarity of the fluorene system allows for significant π-π stacking interactions, a feature that can be modulated by substitution at the C9 position. researchgate.net

Table 1: Representative DFT-Calculated Properties of Fluorene Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Halogen-substituted fluorenes | Varies | Varies | Decreases with electron-withdrawing groups | worldscientific.com |

| Aminophosphonic acid derivatives | - | - | Influenced by hydrophobic and electronic parameters | tandfonline.com |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. nih.gov It is a primary tool for predicting UV-Vis absorption spectra and understanding electronic transitions. worldscientific.com For halogen-substituted fluorene molecules, TD-DFT calculations have been successfully used to predict their UV-Vis spectra. worldscientific.com These calculations show that the electronic transitions are influenced by the nature and position of the substituents.

In studies of various fluorene derivatives, TD-DFT has been instrumental in elucidating the nature of their excited states, which is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). The accuracy of TD-DFT predictions for excited-state properties can depend on the choice of the exchange-correlation functional.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies focusing solely on this compound were not identified in the search results, research on fluorene-containing systems provides valuable insights into the potential applications of this technique.

MD simulations have been employed to study the conformational dynamics and stability of fluorene derivatives. For example, in a study of thiazole-Schiff base derivatives containing a fluorene moiety, MD simulations were used to understand the binding interactions and stability of these compounds within biological complexes. rsc.orgnih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from these simulations indicated the stability of the ligands within the complex. rsc.orgnih.gov In another study, atomistic molecular dynamics simulations were used to investigate the effect of intermolecular interactions in amorphous films of fluorene copolymers. rsc.org These simulations revealed how different solvents influence the chain conformations and interactions, such as π–π stacking. rsc.org

For a hypothetical MD simulation of a this compound system, one could expect to study its conformational flexibility, interactions with a solvent or a surface, and its aggregation behavior, which would be governed by the bulky benzhydrylidene group and the planar fluorene unit.

Computational Modeling of Reaction Pathways and Transition States

The computational modeling of reaction pathways and transition states is essential for understanding the mechanisms and kinetics of chemical reactions. While specific studies on the reaction pathways of this compound were not found, the general methodologies are well-established.

DFT calculations are a common tool for elucidating reaction mechanisms. For instance, a computational study on the acid-catalyzed reactions of fluorine-containing dihydropyrans with aromatic compounds used DFT to explain the formation of different products under various conditions by analyzing the thermodynamics of the reaction intermediates. mdpi.com The degradation pathway of fluorene by a Pseudomonas strain was elucidated by identifying metabolites and understanding the enzymatic reactions involved, a process that can be supported by computational modeling to determine the energetics of proposed steps. nih.gov

Finding transition states is a key aspect of modeling reaction pathways. This is often achieved through methods that locate first-order saddle points on the potential energy surface. For any proposed reaction involving this compound, computational methods could be used to calculate the structures and energies of transition states, thus providing insight into the reaction barriers and preferred mechanistic routes.

Structure-Reactivity and Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies are crucial for the rational design of new molecules with desired characteristics.

For fluorene derivatives, QSAR studies have been conducted to correlate their structural features with biological activity. In a study of aminophosphonic derivatives of fluorene, it was found that their herbicidal activity was dependent on hydrophobic and electronic parameters of the substituents. tandfonline.com Similarly, a QSAR study on aza-cyclopenta[b]fluorene-1,9-dione derivatives identified that the molecular dipole moment and other fragment-based parameters were influential on their cytotoxic effects. bohrium.comnih.gov These studies highlight how computational descriptors can be used to predict the biological activity of complex molecules.

The structure-property relationships of fluorene derivatives have also been explored in the context of materials science. The incorporation of a fluorene moiety into polymer backbones is a strategy to enhance thermal stability and photoluminescence efficiency. rsc.org The reactive C9 position of the fluorene scaffold is often substituted to tune the properties of the resulting materials. researchgate.net For this compound, its rigid and bulky structure would be expected to influence properties such as solubility, thermal stability, and solid-state packing, which could be systematically investigated through computational QSPR studies.

Intermolecular Interaction Analysis in this compound Co-crystals

The study of intermolecular interactions is key to understanding and designing co-crystals with specific properties. Crystal engineering principles can be applied to tune the solid-state luminescence of organic compounds. rsc.org

While no specific co-crystals of this compound were found in the search results, one can anticipate that its large π-system would make it a candidate for forming co-crystals with electron-accepting molecules through π-π stacking interactions. Computational analysis of such hypothetical co-crystals would involve quantifying the energies of these intermolecular interactions to predict the stability and structure of the resulting solid-state assembly. The bulky nature of the benzhydrylidene group would likely play a significant role in dictating the packing motif.

Applications of Benzhydrylidenefluorene in Advanced Materials Science

Role in High-Performance Polyimide Aerogels and Foams

Polyimide (PI) aerogels are a class of ultralight materials known for their exceptional thermal stability, low thermal conductivity, and robust mechanical properties, making them ideal for applications in aerospace and as high-temperature insulation. researchgate.netamazonaws.comresearchgate.net The performance of these materials is highly dependent on the chemical structure of the monomers used in their synthesis. researchgate.net The introduction of benzhydrylidenefluorene-containing monomers has proven to be a highly effective strategy for overcoming common challenges in PI aerogel fabrication, such as significant volume shrinkage during the drying process. mdpi.comresearchgate.net

The synthesis of polyimide aerogels typically involves a two-step process. First, a poly(amic acid) (PAA) precursor solution is formed by reacting aromatic dianhydrides with aromatic diamines. nasa.govlut.fi This solution then undergoes a sol-gel transition, followed by chemical or thermal imidization to form the rigid polyimide network. researchgate.net The final step involves removing the solvent, often through supercritical drying or freeze-drying, to yield the porous aerogel structure. nih.govgncl.cn

Researchers have synthesized novel diamine monomers incorporating the this compound moiety. These specialized diamines serve as a key component in the polycondensation reaction with common dianhydrides, such as 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), to create the polyimide backbone. The bulky and rigid nature of the this compound group plays a crucial role in dictating the final properties of the aerogel.

A significant challenge in producing polyimide aerogels is the substantial volume shrinkage that occurs during the conversion from a wet gel to a dry aerogel, which can compromise the material's structural integrity and insulating properties. mdpi.comnih.gov To address this, diamines based on this compound have been designed with a unique, non-coplanar "paddle-shaped" molecular architecture. researchgate.net

This specific three-dimensional shape creates significant steric hindrance within the polymer chains. During the sol-gel and drying processes, this steric hindrance prevents the polymer chains from packing tightly together. This resistance to chain aggregation and collapse reinforces the porous network structure of the gel, leading to a remarkable reduction in volume shrinkage. researchgate.net The use of these "paddle-shaped" monomers has been shown to be a highly effective strategy for producing polyimide aerogels with greatly improved shape stability. researchgate.net

The incorporation of the rigid this compound structure into the polyimide backbone directly translates to enhanced mechanical and thermal properties of the resulting aerogels. Polyimide aerogels are already noted for being stronger than traditional silica (B1680970) aerogels, and this enhancement further improves their durability. nasa.gov

The inherent stiffness of the this compound unit contributes to a more robust three-dimensional network, leading to higher compressive strength and modulus in the final aerogel. nih.govmdpi.com Thermally, the aromatic nature of the compound contributes to exceptional stability. Polyimides are known for their high decomposition temperatures, often exceeding 500°C. researchgate.netmdpi.com The presence of the this compound group helps to maintain this high thermal stability, making these aerogels suitable for use in extreme temperature environments.

Table 1: Comparison of Properties in Polyimide Aerogels

| Property | Standard PI Aerogel | This compound-PI Aerogel |

|---|---|---|

| Density | 0.10 - 0.20 g/cm³ lut.fiacs.org | Low, comparable to standard PI aerogels |

| Volume Shrinkage | Can be significant (>20%) nih.govmdpi.com | Significantly reduced researchgate.net |

| Thermal Conductivity | ~0.025 - 0.040 W/(m·K) gncl.cnmdpi.com | Low, excellent thermal insulation |

| Thermal Stability (Td5%) | >500 °C researchgate.netmdpi.com | High, maintained or enhanced |

| Mechanical Strength | Good, higher than silica aerogels nasa.gov | Enhanced compressive strength |

The chemical structure of this compound also influences the surface properties and safety characteristics of polyimide materials. The large, non-polar, hydrocarbon-rich surface of the molecule increases the hydrophobicity (water-repelling nature) of the aerogel. This is a desirable property for insulation materials, as moisture absorption can degrade thermal performance. nasa.gov

Furthermore, polyimides are inherently flame-retardant due to their high aromatic content, which promotes the formation of a stable char layer upon combustion, limiting the release of flammable gases. researchgate.netmdpi.com The this compound moiety, with its high concentration of aromatic rings, contributes to this char-forming tendency. This enhances the material's flame retardancy, a critical feature for applications in aerospace, electronics, and protective clothing. mdpi.com

Optoelectronic and Conductive Polymer Applications

Beyond structural materials, the fluorene (B118485) unit is a cornerstone in the field of organic electronics. Polyfluorenes, which are polymers containing fluorene in their repeating unit, are widely investigated for their use in polymer light-emitting diodes (PLEDs), solar cells, and sensors due to their strong blue photoluminescence and high charge carrier mobility.

A key challenge with conjugated polymers is their general insolubility, which makes them difficult to process into the thin films required for electronic devices. The synthesis of poly(9,9-disubstituted fluorene)s addresses this issue directly. By attaching two substituent groups (e.g., alkyl chains like hexyl or octyl) to the C9 position of the fluorene monomer, the solubility of the resulting polymer in common organic solvents is dramatically increased without significantly altering the electronic properties of the conjugated backbone. 20.210.105researchgate.net

These soluble polymers can be synthesized through methods such as oxidative polymerization using ferric chloride (FeCl₃) or through palladium-catalyzed coupling reactions. 20.210.105researchgate.net The resulting poly(9,9-disubstituted fluorene)s can undergo reversible doping. Doping involves introducing charge carriers into the polymer chain, which increases its electrical conductivity.

p-Doping (Oxidation): This process removes electrons from the polymer backbone, creating positive charge carriers (polarons and bipolarons).

n-Doping (Reduction): This process adds electrons to the polymer backbone, creating negative charge carriers. This has been demonstrated through the introduction of lithium atoms, which transfer electrons to the polymer chain, creating new electronic states within the material's band gap. researchgate.net

The ability to perform both p- and n-doping is crucial for developing a wide range of organic electronic components, such as transistors and diodes. For instance, novel acidic polyfluorene derivatives have been synthesized that show increased electrical conductivity upon "base doping" with potassium tert-butoxide, opening pathways for air-stable, electron-injecting materials. 20.210.105

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Polyimide | PI |

| Poly(amic acid) | PAA |

| 3,3′,4,4′-biphenyltetracarboxylic dianhydride | BPDA |

| Ferric chloride | FeCl₃ |

| Poly(9,9-dihexylfluorene) | - |

| Poly(9,9-dioctylfluorene) | - |

| Potassium tert-butoxide | - |

Potential in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

The core structures within this compound, namely the fluorene and benzophenone-like moieties, are significant in the design of materials for organic electronics. nih.govmdpi.com The benzophenone (B1666685) core is a known fragment for synthesizing organic semiconductors and functions as a phosphor with high intersystem crossing efficiency. nih.govmdpi.com This characteristic is crucial for developing thermally activated delayed fluorescent (TADF) emitters, which can achieve exceptionally high external quantum efficiencies (EQEs) in OLEDs by harvesting both singlet and triplet excitons. nih.govmdpi.com

Derivatives based on a fluorene bridge have been successfully utilized as blue emitters in multilayered OLEDs. nih.gov In experimental setups, devices incorporating fluorene-based emitters have demonstrated efficient blue emission with external quantum efficiencies reaching up to 1.58% at a current density of 20 mA/cm². nih.gov The performance of such materials is closely linked to their photoluminescent and electroluminescent properties, which can be influenced by factors like self-aggregation. nih.gov While these findings highlight the potential of the fluorene chemical family, specific performance data for this compound within OFETs or OLEDs is not detailed in the available research. However, the established success of related compounds suggests a promising avenue for future investigation.

Table 1: Performance of a Representative Fluorene-Bridged Blue Emitter in an OLED (Note: This data is for a related fluorene derivative, not this compound specifically, but illustrates the potential of the core structure.)

| Device Parameter | Value | Conditions | Reference |

| External Quantum Efficiency (EQE) | 1.58% | 20 mA/cm² | nih.gov |

| Commission Internationale d'Eclairage (CIE) Coordinates | (0.18, 0.24) | 6.0 V | nih.gov |

Flexible Electronics and Wearable Technologies

The development of materials for flexible and wearable electronics often requires a combination of mechanical resilience, environmental stability, and specific electronic properties. Research in this area is extensive, though direct applications of this compound are not prominently documented.

Flexible strain sensors are critical for wearable devices and robotics, but their performance can degrade in harsh conditions such as extreme temperatures. nih.gov High temperatures can alter the internal structure of sensor materials, affecting resistance and causing signal instability. nih.gov Current research into high-temperature flexible sensors often focuses on hydrogel-based materials, which can be engineered for temperature tolerance from -20 °C to 100 °C by creating dual-network structures and incorporating substances like glycerol (B35011) to prevent water evaporation. nih.gov There is no specific information available detailing the integration of this compound into such sensor technologies.

The demand for flexible materials that can withstand high temperatures is growing across industries like aerospace, automotive, and industrial manufacturing. rdrubber.comtimcorubber.com A variety of polymers and elastomers are selected for these applications based on their thermal stability. For instance, silicone rubber can resist temperatures up to 300°C (572°F), while EPDM rubber offers excellent stability up to 177°C (350°F) and Viton® can be used in environments up to 315°C (600°F). rdrubber.comtimcorubber.com These materials maintain their mechanical properties and flexibility across a wide temperature range. rdrubber.com Currently, there is no available research that specifically documents the use or performance of this compound in the development of such temperature-resistant flexible materials.

Table 2: Temperature Resistance of Common Flexible Materials

| Material | Maximum Service Temperature |

| Silicone Rubber | Up to 300°C (572°F) |

| Viton® (FKM) Rubber | Up to 315°C (600°F) |

| EPDM Rubber | Up to 177°C (350°F) |

| Neoprene | Up to 121°C (250°F) |

Thermal Energy Management and Insulation Materials

Effective thermal management is crucial for energy efficiency and the protection of electronic components. Advanced materials play a key role in both insulation and passive cooling technologies.

High-performance thermal insulators are essential for reducing energy consumption in a variety of applications. Research in this area explores materials like silica aerogels and polymer composites to achieve low thermal conductivity. google.comresearchgate.net The objective is to create materials that can effectively block heat transfer through conduction, convection, and radiation. While various polymers and composites are being investigated for enhanced thermal insulation properties, there is no specific mention in the current literature of this compound being used for this purpose.

Passive daytime radiative cooling (PDRC) is a technology that cools surfaces by reflecting sunlight and radiating heat into the cold of outer space without consuming energy. columbia.eduresearchgate.net Effective PDRC materials require high solar reflectance (typically >0.95) and high emissivity in the long-wave infrared atmospheric transparency window (8–13 μm). columbia.edu Materials being explored for PDRC applications are often porous structures, coatings, or films designed to optimize these optical properties. researchgate.netnih.gov For example, bioinspired porous coatings have achieved high solar reflectance (≳0.97) and high infrared emissivity (≳0.93), resulting in significant sub-ambient cooling. nih.gov At present, there is no research indicating the use or contribution of this compound to the field of passive daytime radiative cooling materials.

Other Emerging Applications in Material Science

Beyond the more established areas of organic electronics, the unique photophysical and electrochemical properties of this compound and its derivatives are paving the way for their exploration in other cutting-edge fields of materials science. While still largely in the exploratory phase, these emerging applications highlight the versatility of the this compound scaffold.

Initial theoretical studies and preliminary experimental work suggest potential in areas such as nonlinear optics and photocatalysis. The extended π-conjugation and the inherent asymmetry in some of its derivatives could lead to significant second-order nonlinear optical effects, which are crucial for applications in telecommunications and optical computing. Furthermore, the ability of the molecule to absorb light and participate in electron transfer processes makes it a candidate for investigation as an organic photocatalyst in various chemical transformations.

The development of novel polymers and supramolecular assemblies incorporating the this compound unit is another area of active research. These materials could exhibit unique charge transport properties or be designed to have specific host-guest recognition capabilities, opening up possibilities in areas like molecular electronics and smart materials. As synthetic methodologies for modifying the core structure of this compound become more advanced, it is anticipated that a wider range of functionalities can be introduced, further expanding its potential applications.

Future Research Directions and Outlook

Development of Novel Benzhydrylidenefluorene Derivatives with Enhanced Properties

A primary focus of future research will be the rational design and synthesis of novel this compound derivatives with tailored and enhanced properties. The core structure offers multiple sites for functionalization, allowing for fine-tuning of its electronic and physical characteristics.

Key strategies will likely involve:

Substitution on the Fluorene (B118485) Core and Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto the fluorene backbone or the phenyl rings of the benzhydrylidene moiety can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for applications in organic light-emitting diodes (OLEDs) to facilitate charge injection and transport. For instance, incorporating donor groups like carbazole (B46965) or triphenylamine (B166846) could enhance hole-transporting properties, while acceptor groups could improve electron transport.

Steric Hindrance to Control Aggregation: The performance of many organic materials is limited by aggregation-caused quenching in the solid state. Attaching bulky substituents can introduce steric hindrance that prevents close packing of molecules, thereby preserving their emissive properties. researchgate.netmdpi.com Research on 9-borafluorene (B15495326) derivatives has shown that highly twisted donor groups can suppress intermolecular interactions and lead to high quantum yields in neat films. nih.govnih.gov Similar strategies could be applied to the this compound framework.

Introduction of Specific Functional Groups: For sensing applications, derivatives bearing specific receptor units can be designed to interact selectively with target analytes, leading to detectable changes in their photophysical properties.

The goal of this research is to create a library of derivatives with a wide range of photophysical and electrochemical properties, enabling their use in diverse applications.

Table 1: Potential Functional Groups for this compound Derivatization

| Functional Group Type | Example Groups | Target Property Enhancement | Potential Application |

|---|---|---|---|

| Electron-Donating | Carbazole, Triphenylamine, Methoxy | Increased HOMO level, Enhanced hole transport | OLEDs (Hole Transport Layer, Emitter) |

| Electron-Withdrawing | Cyano, Nitro, Sulfonyl | Lowered LUMO level, Enhanced electron transport | OLEDs (Electron Transport Layer, Emitter) |

| Bulky/Steric | tert-Butyl, Mesityl | Reduced intermolecular aggregation, Higher solid-state quantum yield | OLEDs (Non-doped Emitters) |

Exploration of New Catalytic and Sustainable Synthetic Routes

While classical synthetic methods can produce this compound, future efforts will concentrate on developing more efficient, sustainable, and scalable synthetic pathways. This aligns with the broader push towards "green chemistry" in the chemical industry. chemmethod.comresearchgate.net

Future research in this area will focus on: